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(R)-3-phenylmorpholine is a chiral organic compound belonging to the phenylmorpholine
class. This class of compounds, including its derivatives, has garnered significant interest in the
scientific community, particularly for its interaction with monoamine transporters. This technical
guide provides an in-depth overview of (R)-3-phenylmorpholine, including its properties,
synthesis, and biological activity, tailored for researchers, scientists, and drug development
professionals.

Physicochemical and Pharmacological Data

While specific experimental data for the (R)-enantiomer of 3-phenylmorpholine is not
extensively documented in publicly available literature, data for closely related analogs and the
general class of phenylmorpholines provide valuable insights. The following tables summarize
key physicochemical and pharmacological parameters.
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Table 1: Physicochemical Properties of (R)-3-Phenylmorpholine

Property Value Source
CAS Number 74572-03-5 [1]
Molecular Formula C10H13NO [1][2]
Molecular Weight 163.22 g/mol [1112]
Appearance Solid Vendor Data
Storage Temperature 2-8°C Vendor Data

Table 2: In Vitro Monoamine Transporter Interaction of Phenylmorpholine Analogs

Compound DAT ICso (pM) NET ICso (UM) SERT ICso (MM) Reference
Phenmetrazine - 1.2 - [3]
2-

Methylphenmetra 6.74 - - [3]
zine

4-

Methylphenmetra  1.93 - - [3]
zine

3-

Fluorophenmetra <2.5 <25 >80 [4]
zine

DAT: Dopamine Transporter, NET: Norepinephrine Transporter, SERT: Serotonin Transporter.
ICso0 values represent the concentration of the compound required to inhibit 50% of transporter
activity.

Experimental Protocols
Enantioselective Synthesis
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A specific, detailed experimental protocol for the enantioselective synthesis of (R)-3-
phenylmorpholine is not readily available in the cited literature. However, a general approach
can be inferred from the synthesis of related chiral morpholines, often starting from chiral
precursors like (R)-phenylglycinol.[5] Another common strategy involves the chiral resolution of
a racemic mixture of 3-phenylmorpholine.[6][7]

General Workflow for Chiral Resolution:
A typical chiral resolution process involves the following steps:

o Salt Formation: The racemic 3-phenylmorpholine is reacted with a chiral resolving agent,
such as a chiral carboxylic acid (e.qg., tartaric acid derivatives), to form diastereomeric salts.

o Fractional Crystallization: The diastereomeric salts exhibit different solubilities, allowing for
their separation by fractional crystallization.

o Liberation of the Enantiomer: The desired diastereomeric salt is treated with a base to
liberate the free (R)-3-phenylmorpholine.

 Purification: The final product is purified using techniques like recrystallization or
chromatography.
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Monoamine Transporter Binding Assay

The pharmacological activity of phenylmorpholine derivatives is typically assessed through in
vitro monoamine transporter binding assays. These assays determine the affinity of the
compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
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General Protocol:

Preparation of Synaptosomes: Synaptosomes, which are isolated nerve terminals containing
the monoamine transporters, are prepared from specific brain regions (e.g., striatum for DAT,
cortex for NET, and brainstem for SERT) of rats or from cells expressing the human
transporters.

Radioligand Binding: The synaptosomes are incubated with a specific radioligand that binds
to the transporter of interest (e.g., [FBHJWIN 35,428 for DAT, [?H]nisoxetine for NET,
[BH]paroxetine for SERT) in the presence of varying concentrations of the test compound
((R)-3-phenylmorpholine).

Separation and Quantification: The bound and free radioligand are separated by rapid
filtration. The amount of radioactivity retained on the filters, representing the bound
radioligand, is quantified using liquid scintillation counting.

Data Analysis: The data is analyzed to determine the concentration of the test compound
that inhibits 50% of the specific binding of the radioligand (ICso value). The affinity of the
compound for the transporter (Ki value) can then be calculated from the I1Cso value.[8]
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Biological Activity and Signaling Pathways

Substituted phenylmorpholines are known to act as monoamine neurotransmitter releasing
agents and/or reuptake inhibitors.[9] These compounds primarily target the dopamine
transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] By
interacting with these transporters, they can increase the extracellular concentrations of
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dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby modulating
neurotransmission.

The precise signaling pathways affected by (R)-3-phenylmorpholine would be downstream of
the increased monoamine levels. For instance, increased dopaminergic neurotransmission can
activate dopamine receptors (D1-D5), which are G-protein coupled receptors that can modulate
adenylyl cyclase activity and intracellular cyclic AMP (cCAMP) levels, influencing a wide range of
cellular processes. Similarly, modulation of norepinephrine and serotonin levels would activate
their respective receptor families, leading to diverse physiological and behavioral effects.

Synaptic Cleft

Inhibition/Reversal Inhibition/Reversal

Serotonin Transporter (SERT)

Reuptake Block

nhibition/Reversal
\ 4

Dopamine Transporter (DAT)

Norepinephrine Transporter (NET)

Reuptake Block
4

Postsynaptic Receptors

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b154594?utm_src=pdf-body
https://www.benchchem.com/product/b154594?utm_src=pdf-body-img
https://www.benchchem.com/product/b154594?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. GSRS [gsrs.ncats.nih.gov]
2. 3-Methyl-2-phenylmorpholine hydrochloride | CymitQuimica [cymitquimica.com]

3. Synthesis, analytical characterization and monoamine transporter activity of the new
psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho-
and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

4. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]
5. researchgate.net [researchgate.net]

6. Chiral resolution - Wikipedia [en.wikipedia.org]

7. onyxipca.com [onyxipca.com]

8. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin
transporters - PubMed [pubmed.ncbi.nim.nih.gov]

9. researchgate.net [researchgate.net]

To cite this document: BenchChem. [(R)-3-Phenylmorpholine: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154594#r-3-phenylmorpholine-cas-number-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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